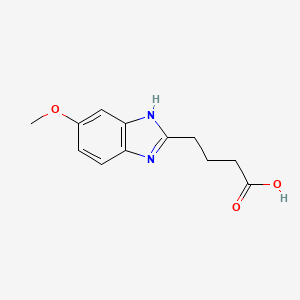

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid

Übersicht

Beschreibung

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative. It is a biochemical used for proteomics research . The molecular formula is C12H14N2O3 and the molecular weight is 234.25 g/mol .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is based on the benzimidazole core, with a methoxy group attached at the 5-position and a butanoic acid group attached at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid include its molecular formula (C12H14N2O3) and molecular weight (234.25 g/mol) .Wissenschaftliche Forschungsanwendungen

Proteomics Research

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound’s molecular characteristics, such as its molecular weight of 234.25 g/mol and formula C12H14N2O3 , make it suitable for biochemical assays that help in understanding protein interactions and signaling pathways involved in various diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its pharmacophore properties. Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. Benzimidazole derivatives, like this compound, have shown potent in vitro antimicrobial activity against a range of pathogens, indicating its potential as a lead compound in drug design and synthesis .

Agriculture

The benzimidazole core of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is significant in the development of fungicides. These compounds play a crucial role in protecting crops from fungal diseases, which can devastate agricultural yield. Research into benzimidazole fungicides continues to be a vital area of study to ensure food security and sustainable agricultural practices .

Material Science

In material science, this compound’s structural motif is valuable for creating novel materials with specific properties. Benzimidazole derivatives are known for their thermal stability and electronic properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Environmental Science

Environmental science benefits from the study of benzimidazole derivatives in the context of environmental remediation. These compounds can be part of the synthesis of sensors and absorbents that detect or remove harmful pollutants from the environment. Their chemical properties allow for the creation of sensitive and selective detection methods for various environmental contaminants .

Biochemistry

In biochemistry, 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is used in the study of enzyme mechanisms and metabolic pathways. Its role in the inhibition or activation of certain enzymes can provide insights into the biochemical processes of cells, which is fundamental for understanding cellular functions and developing therapeutic strategies .

Pharmacology

Pharmacologically, benzimidazole compounds are investigated for their therapeutic potential. They have been found to exhibit significant antibacterial and antifungal activities, which could lead to the development of new classes of antibiotics and antifungals to combat resistant strains of bacteria and fungi .

Eigenschaften

IUPAC Name |

4-(6-methoxy-1H-benzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARADTVSJJIALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

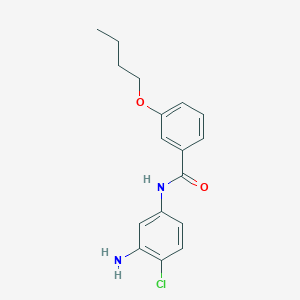

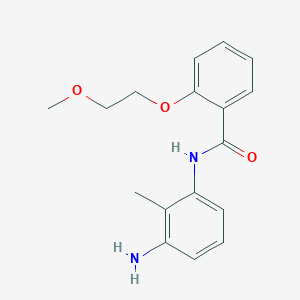

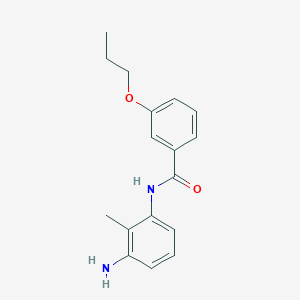

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)

![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)

![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)